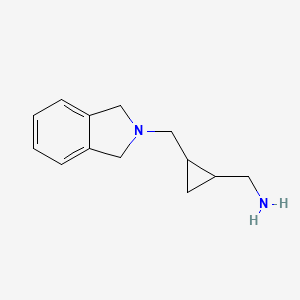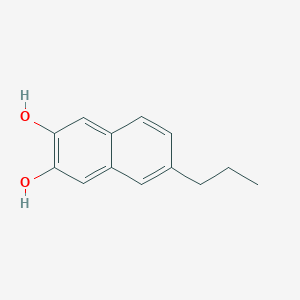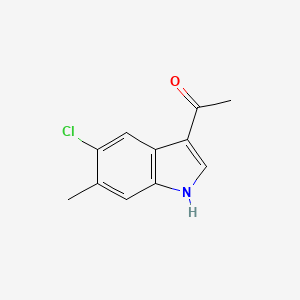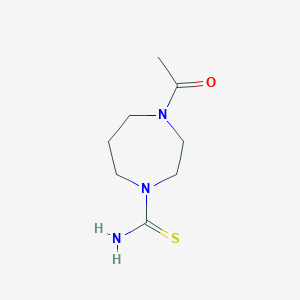
4-(Chloromethyl)-1H-indazole hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Chloromethyl)-1H-indazole hydrochloride: is a chemical compound with the molecular formula C8H8Cl2N2 It is a derivative of indazole, a bicyclic compound containing a benzene ring fused to a pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-1H-indazole hydrochloride typically involves the chloromethylation of 1H-indazole. One common method includes the reaction of 1H-indazole with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds through the formation of an intermediate, which is then chlorinated to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
化学反应分析
Types of Reactions: 4-(Chloromethyl)-1H-indazole hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Nucleophilic Substitution: Products include substituted indazoles with various functional groups.
Oxidation: Products include indazole carboxylic acids or aldehydes.
Reduction: The major product is 4-methyl-1H-indazole.
科学研究应用
Chemistry: 4-(Chloromethyl)-1H-indazole hydrochloride is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various indazole derivatives.
Biology: In biological research, this compound is used to study the interactions of indazole derivatives with biological targets. It is also employed in the development of new biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceutical agents. Indazole derivatives are known for their anti-inflammatory, anticancer, and antimicrobial properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also utilized in the development of new catalysts and polymers.
作用机制
The mechanism of action of 4-(Chloromethyl)-1H-indazole hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. This compound may also interact with enzymes, receptors, or other cellular components, affecting various biochemical pathways.
相似化合物的比较
- 4-(Chloromethyl)-1H-imidazole hydrochloride
- 4-(Chloromethyl)pyridine hydrochloride
- 4-(Chloromethyl)benzene hydrochloride
Comparison: 4-(Chloromethyl)-1H-indazole hydrochloride is unique due to its indazole core structure, which imparts distinct chemical and biological properties. Compared to 4-(Chloromethyl)-1H-imidazole hydrochloride, it has a different ring system, leading to variations in reactivity and biological activity. Similarly, 4-(Chloromethyl)pyridine hydrochloride and 4-(Chloromethyl)benzene hydrochloride have different aromatic systems, influencing their chemical behavior and applications.
属性
CAS 编号 |
1956307-11-1 |
|---|---|
分子式 |
C8H8Cl2N2 |
分子量 |
203.07 g/mol |
IUPAC 名称 |
4-(chloromethyl)-1H-indazole;hydrochloride |
InChI |
InChI=1S/C8H7ClN2.ClH/c9-4-6-2-1-3-8-7(6)5-10-11-8;/h1-3,5H,4H2,(H,10,11);1H |
InChI 键 |
LNJXXEAWJDTGND-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C=NNC2=C1)CCl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![N,1-dimethyl-7-nitro-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11898421.png)
![4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-3-ol](/img/structure/B11898430.png)



![9-Methyl-2,3,4,5,6,7,8,9-octahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B11898447.png)

